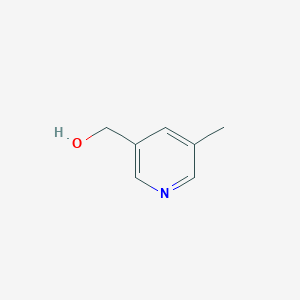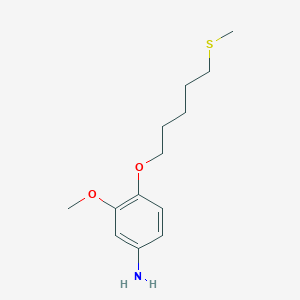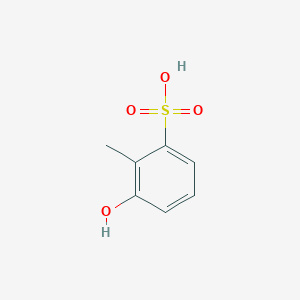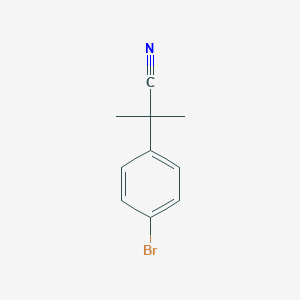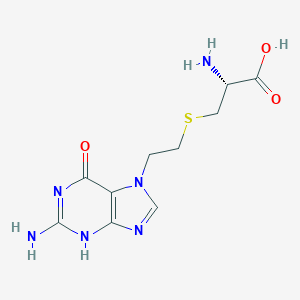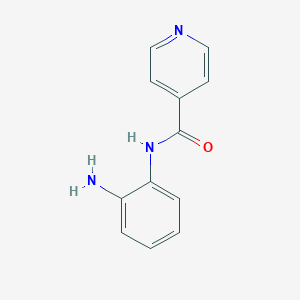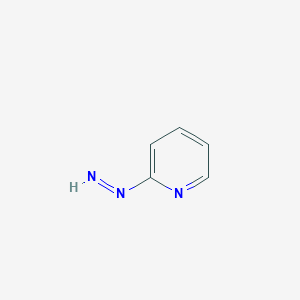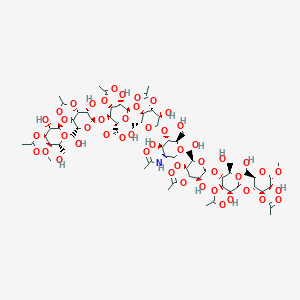![molecular formula C10H9N B025383 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine CAS No. 100190-88-3](/img/structure/B25383.png)
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine, also known as TMCP, is a cyclopropyl-containing heterocyclic compound that has gained significant interest in the field of medicinal chemistry due to its unique structure and potential therapeutic benefits.
Applications De Recherche Scientifique
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has shown potential in various scientific research applications, including drug discovery and development, as well as in the study of neurological disorders. 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has been shown to have high affinity and selectivity for certain receptors, making it a promising candidate for drug development. Additionally, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has been shown to have potential therapeutic benefits in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine exerts its pharmacological effects by binding to specific receptors in the brain and central nervous system. Specifically, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including neurotransmitter release, calcium signaling, and protein folding. By modulating the activity of the sigma-1 receptor, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine may have potential therapeutic benefits in the treatment of neurological disorders.
Effets Biochimiques Et Physiologiques
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of calcium influx, and modulation of protein folding. Additionally, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has been shown to have potential anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine has several advantages for use in lab experiments, including its high affinity and selectivity for certain receptors, as well as its potential therapeutic benefits in the treatment of neurological disorders. However, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine also has several limitations, including the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine, including further investigation into its mechanism of action, potential therapeutic benefits in the treatment of neurological disorders, and potential side effects. Additionally, future research could focus on the development of novel 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine derivatives with improved pharmacological properties and reduced side effects. Finally, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine could be further studied for its potential use as a tool compound for the study of sigma-1 receptor function and signaling.
Méthodes De Synthèse
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine can be synthesized through a multi-step process involving the reaction of 4-methoxypyridine with cyclopropanecarbonyl chloride, followed by cyclization with sodium hydride in DMF. The resulting product can be purified through column chromatography to obtain pure 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine.
Propriétés
Numéro CAS |
100190-88-3 |
|---|---|
Nom du produit |
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine |
Formule moléculaire |
C10H9N |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
10-azatetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene |
InChI |
InChI=1S/C10H9N/c1-2-11-4-8-5(1)6-3-7-9(6)10(7)8/h1-2,4,6-7,9-10H,3H2 |
Clé InChI |
ILAPIKQWNJCFLQ-UHFFFAOYSA-N |
SMILES |
C1C2C3C1C4=C(C23)C=NC=C4 |
SMILES canonique |
C1C2C3C1C4=C(C23)C=NC=C4 |
Synonymes |
5,6-Methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine,5,5a,6,6a-tetrahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



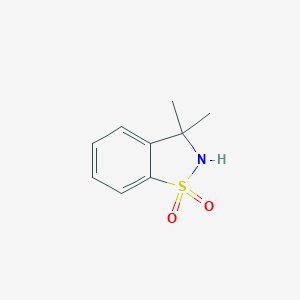

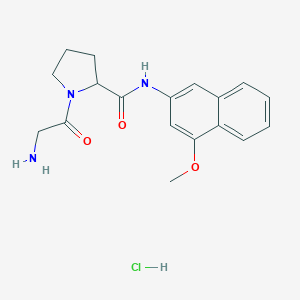
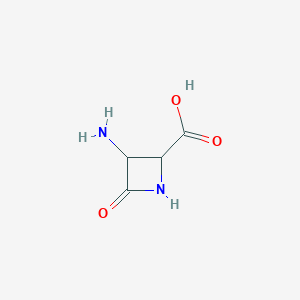
![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
